molecular formula C24H27NO4 B2709019 (S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid CAS No. 925240-97-7

(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid

Cat. No.: B2709019
CAS No.: 925240-97-7
M. Wt: 393.483
InChI Key: ZVTSJEYBSAOGMV-QFIPXVFZSA-N
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Description

“(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid” is a chemical compound with the CAS Number: 925240-97-7. Its molecular weight is 393.48 and its IUPAC name is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-cyclohexylacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H27NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,2-4,9-10,15H2,1H3,(H,26,27)/t22-/m0/s1 .


Physical and Chemical Properties Analysis

This compound is a solid and should be stored sealed in dry conditions at 2-8°C . Its predicted density is 1.224±0.06 g/cm3 and its predicted boiling point is 579.4±29.0 °C .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely utilized for the protection of the α-amino function in SPPS. The combination of Fmoc with other protecting groups, such as the Mmsb linker, enhances the stability of peptide-O-Mmsb-Resin against the piperidine and trifluoroacetic acid (TFA) treatments used for Fmoc and Boc removal, respectively. This approach offers advantages in preventing diketopiperazine formation, facilitating on-resin cyclization without common organic reagents, and enabling on-resin disulfide formation in unprotected peptides (Nandhini, Albericio, & de la Torre, 2022).

Glycopeptide Synthesis

Glycosylation of Nα-Fmoc amino acids with unprotected α-carboxyl groups using carbohydrate 1,2-trans peracetates and Lewis acids as promoters results in aliphatic and phenolic O- and S-glycosides of amino acids. These glycosylated building blocks, due to their protective groups (O-acetyl and Nα-Fmoc), are directly usable in the stepwise synthesis of glycopeptides, simplifying the process for researchers (Salvador, Elofsson, & Kihlberg, 1995).

Protein Ligation

α-Methylcysteine, sited at the C-terminus of a peptide, can substitute for a thioester in peptide ligation reactions, being fully compatible with Fmoc peptide synthesis. This method simplifies protein synthesis, demonstrating potential through the synthesis of model proteins (Burlina, Papageorgiou, Morris, White, & Offer, 2014).

Mechanism of Action

The mechanism of action of this compound is not available .

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

Properties

IUPAC Name

(2S)-2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,2-4,9-10,15H2,1H3,(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTSJEYBSAOGMV-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](C1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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